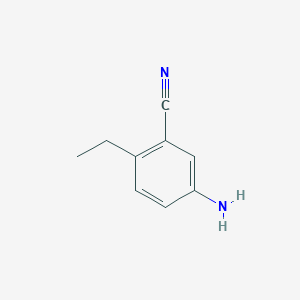

5-Amino-2-ethylbenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

5-amino-2-ethylbenzonitrile |

InChI |

InChI=1S/C9H10N2/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5H,2,11H2,1H3 |

InChI Key |

TZXREUONMLDCFV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Amino 2 Ethylbenzonitrile

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 5-Amino-2-ethylbenzonitrile identifies several potential synthetic pathways by disconnecting the target molecule at key functional groups. The most common and logical disconnections are at the C-N bond of the amino group, the C-C bond of the nitrile group, and the C-C bond of the ethyl group.

Disconnection of the Amino Group: The most straightforward retrosynthetic step is the disconnection of the amino group through a functional group interconversion. This leads to the key precursor 2-ethyl-5-nitrobenzonitrile . The synthesis would then involve the reduction of the nitro group to an amine, a reliable and high-yielding transformation.

Disconnection of the Nitrile Group: An alternative disconnection involves the removal of the cyano group. This pathway points to 4-ethyl-3-aminophenyl derivatives as precursors. For instance, starting from a halogenated derivative like 4-ethyl-3-bromoaniline, the nitrile group could be introduced via nucleophilic substitution or a transition-metal-catalyzed cyanation reaction.

Disconnection of the Ethyl Group: A third possible disconnection is at the ethyl group. This suggests a precursor like 3-aminobenzonitrile , which would then undergo an ethylation reaction. However, direct ethylation of such a substituted ring can be challenging due to regioselectivity issues and the influence of the existing activating (amino) and deactivating (nitrile) groups.

Based on the reliability and predictability of the reactions involved, the pathway commencing from the nitrated precursor, 2-ethyl-5-nitrobenzonitrile, is often the most synthetically viable approach.

Classical Synthetic Approaches to 5-Amino-2-ethylbenzonitrile

Classical methods for the synthesis of 5-Amino-2-ethylbenzonitrile rely on well-established named reactions and functional group transformations. These approaches often involve multi-step sequences starting from readily available materials.

The primary amination strategy for a benzonitrile (B105546) scaffold, particularly when the amino group is introduced late in the synthesis, is the reduction of a nitro group. This is a robust and widely used method in organic synthesis.

A common route involves the reduction of 2-ethyl-5-nitrobenzonitrile. Various reducing agents can be employed for this transformation. For example, the reduction of similar nitrobenzonitrile derivatives has been effectively achieved using metal catalysts or reducing agents in acidic media. A procedure for the reduction of 2-nitrobenzonitrile (B147312) to 2-aminobenzonitrile (B23959) utilizes zinc dust in hydrochloric acid. google.com Another well-documented method for the reduction of a nitro group on a benzonitrile ring is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate. rsc.org

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 2-Fluoro-5-nitrobenzonitrile (B100134) | Stannous chloride dihydrate, Ethyl acetate, Reflux | 5-Amino-2-fluorobenzonitrile | 87.5% | rsc.org |

| 2-Nitrobenzonitrile | Zinc dust, Concentrated HCl, Toluene extraction | 2-Aminobenzonitrile | 95% | google.com |

This table presents data for analogous reactions and can be extrapolated for the synthesis of 5-Amino-2-ethylbenzonitrile.

The introduction of the nitrile group onto an aromatic ring can be accomplished through several classical methods, typically involving a diazotization-substitution sequence (Sandmeyer reaction) or a nucleophilic substitution on an aryl halide.

The Sandmeyer reaction is a cornerstone for the synthesis of aryl nitriles from anilines. In the context of 5-Amino-2-ethylbenzonitrile, this would involve the diazotization of an aniline (B41778) precursor, such as 4-ethyl-3-bromoaniline, followed by treatment with a cyanide salt, typically copper(I) cyanide (CuCN).

Alternatively, a Rosenmund-von Braun reaction can be employed, which involves the direct reaction of an aryl halide with CuCN at elevated temperatures. For instance, 4-bromo-2,6-difluoroaniline (B33399) has been converted to 4-amino-3,5-difluorobenzonitrile (B171853) using CuCN in DMF. iucr.org

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 4-Bromo-2,6-difluoroaniline | CuCN, DMF, Reflux | 4-Amino-3,5-difluorobenzonitrile | 42% | iucr.org |

This table illustrates a classical cyanation reaction on a substituted aniline.

Introducing the ethyl group onto the benzonitrile ring is another critical step. The Friedel-Crafts alkylation is a classic method for this purpose, involving the reaction of an aromatic ring with an ethyl halide (e.g., ethyl chloride or bromide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wiley-vch.degoogle.com

However, the Friedel-Crafts alkylation has significant limitations. The reaction is prone to over-alkylation, as the product is more reactive than the starting material. ucalgary.ca Furthermore, the presence of an amino group on the aromatic ring can lead to complexation with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. ucalgary.ca Therefore, it is often more strategic to introduce the ethyl group at an earlier stage of the synthesis, for instance, by starting with ethylbenzene (B125841) and performing nitration followed by other functional group manipulations.

As stereocontrol is not applicable for the introduction of an ethyl group on an aromatic ring, this aspect is not relevant to the synthesis of 5-Amino-2-ethylbenzonitrile.

Modern and Green Chemistry Approaches in 5-Amino-2-ethylbenzonitrile Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, selectivity, and environmental compatibility.

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted aromatic compounds.

Palladium-catalyzed cyanation reactions offer a milder and more versatile alternative to the classical Sandmeyer and Rosenmund-von Braun reactions. These reactions typically involve the cross-coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. researchgate.net This method demonstrates high functional group tolerance.

Palladium-catalyzed amination , such as the Buchwald-Hartwig amination, allows for the formation of C-N bonds. While more commonly used to form substituted amines, the reduction of a nitro group can also be achieved using palladium-catalyzed hydrogenation with hydrogen gas or transfer hydrogenation with reagents like formic acid or hydrazine. Palladium on carbon (Pd/C) is a common catalyst for the reduction of nitro groups to amines.

| Reaction Type | Catalyst System | Substrate Type | Cyanide/Amine Source | Reference |

| Cyanation | Pd/coral reef nanocomposite | Aryl halides | K₄[Fe(CN)₆] | researchgate.net |

| Amination (Reduction) | Pd/C, H₂ | Nitroarenes | Hydrogen gas | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos | Aryl halides | Amines |

This table summarizes modern catalytic methods applicable to the synthesis of 5-Amino-2-ethylbenzonitrile.

Flow Chemistry and Continuous Synthesis Protocols

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. While specific literature detailing the flow synthesis of 5-Amino-2-ethylbenzonitrile is not extensively published, the principles and successes in synthesizing structurally related benzonitriles and other aromatic compounds strongly support its applicability.

Flow chemistry utilizes microreactors or tube reactors, where reactants are continuously pumped and mixed, and the product is collected at the outlet. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. The small reaction volumes within the reactor at any given time drastically improve the safety profile, especially when handling hazardous reagents or exothermic reactions.

A relevant example is the synthesis of 5-substituted 1H-tetrazoles from organic nitriles and hydrazoic acid (HN3) using continuous-flow microreactors. scispace.comacademie-sciences.frnih.gov In this process, the highly toxic and explosive HN3 is generated in situ and immediately consumed, a key safety feature enabled by the flow setup. scispace.com The reaction can be performed at elevated temperatures and pressures, significantly accelerating the conversion to the tetrazole product with high efficiency. scispace.comacademie-sciences.fr This approach demonstrates the potential for safely and efficiently carrying out reactions on the nitrile group, which is central to the structure of 5-Amino-2-ethylbenzonitrile.

Key advantages of applying flow chemistry to the synthesis of 5-Amino-2-ethylbenzonitrile would include:

Enhanced Safety: Minimizing the volume of hazardous intermediates or reagents at any point in time.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. researchgate.net

Increased Yield and Purity: Superior control over reaction conditions often leads to fewer byproducts.

Scalability: Production can be scaled up by extending the operation time or by "scaling out" (using multiple reactors in parallel). scispace.com

Automation: Continuous processes are more amenable to automation, reducing operational variability and cost.

Electrochemical synthesis in microreactors (ECMRs) is another advanced continuous protocol. researchgate.net This technique offers a way to perform oxidation or reduction reactions without the need for stoichiometric chemical reagents, which aligns with the principles of green chemistry. The generation of unstable intermediates, which subsequently react to form the desired product, is a significant advantage of this technology. researchgate.netacs.org

Sustainable and Atom-Economical Methodologies

The development of sustainable and atom-economical synthetic routes is a primary goal in modern chemistry, aiming to reduce waste, minimize environmental impact, and improve resource efficiency. For a compound like 5-Amino-2-ethylbenzonitrile, this involves selecting reagents and catalysts that are environmentally benign and designing reaction pathways that maximize the incorporation of reactant atoms into the final product.

A prominent green chemistry approach involves the use of water as a solvent. Research on the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles has shown that the reaction proceeds efficiently in water without any catalyst, providing excellent yields. researchgate.netresearchgate.net This contrasts with the lack of reaction in organic solvents, highlighting water's unique properties in promoting certain reactions. researchgate.net This catalyst-free approach in an environmentally benign solvent represents a significant step towards a greener synthesis of aminobenzonitrile derivatives.

Catalysis is a cornerstone of sustainable chemistry. The aforementioned synthesis of quinazoline-2,4(1H,3H)-diones can also be facilitated by various catalysts, including solid base catalysts like MgO/ZrO2, which can be recycled and reused. jst.go.jp Another innovative approach uses amino-functionalized carbon nanofibers as a metal-free catalyst for the same transformation. jst.go.jp For the synthesis of thioamides from nitriles, N-doped carbon catalysts have been developed for the atom-economical insertion of hydrogen and sulfur using H2S, demonstrating high efficiency and the ability to recycle the catalyst. rsc.org

One patented method for preparing aminobenzonitriles highlights a greener, more efficient process by using thionyl chloride for dehydration of the corresponding amide. patsnap.com This method operates at a lower temperature and shorter reaction time than traditional processes, improving safety and reducing energy consumption. patsnap.com

Optimization of Reaction Conditions and Process Intensification for 5-Amino-2-ethylbenzonitrile Production

Optimizing reaction conditions is a crucial step in developing a commercially viable synthetic process. This involves systematically varying parameters such as temperature, pressure, solvent, catalyst, and reactant concentrations to maximize yield and purity while minimizing reaction time and cost. Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, and more energy-efficient processes.

For benzonitrile derivatives, optimization studies often reveal a strong dependence of reaction outcomes on the chosen conditions. For example, in the synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile, the choice of solvent and the concentration of an acid catalyst were found to be critical for achieving high yields, as shown in the table below. chemrxiv.org

| Entry | Solvent | Acid (mol %) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | PTSA (10) | 110 | 78 |

| 2 | Toluene | PTSA (20) | 110 | 86 |

| 3 | Toluene | PTSA (30) | 110 | 85 |

| 4 | THF | PTSA (20) | 110 | n.r. |

| 5 | DCE | PTSA (20) | 110 | n.r. |

| 6 | MeOH | PTSA (20) | 110 | n.r. |

| 7 | H₂O | PTSA (20) | 100 | 92 |

Data adapted from a study on the metal-free synthesis of aminated isoquinolines, demonstrating the impact of solvent and catalyst loading. "n.r." indicates no reaction. chemrxiv.org

Similarly, the synthesis of N-arylimines, which can be derived from nitriles, shows a strong dependence on temperature and reaction time. Increasing the temperature from room temperature to 45 °C significantly improved the yield of the target imine. mdpi.com

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | rt | 24 | 61 |

| 2 | rt | 48 | 82 |

| 3 | 45 | 4 | 87 |

| 4 | 60 | 2 | 78 |

Data adapted from a study on the Hg(I)-catalyzed hydroamination of phenylacetylene (B144264) with p-anisidine. "rt" indicates room temperature. mdpi.com

The effect of reaction temperature on the conversion of benzonitrile (PhCN) and the selectivity for thiobenzamide (B147508) (PhCSNH2) in a sustainable synthesis using H2S is another clear example of optimization. The yield peaks at a specific temperature, with side reactions becoming more prominent at higher temperatures. rsc.orgrsc.org

| Temperature (°C) | PhCN Conversion (%) | PhCSNH₂ Selectivity (%) |

|---|---|---|

| 40 | 85 | 65 |

| 50 | 92 | 72 |

| 60 | 99 | 80 |

| 70 | 99 | 75 |

| 80 | 99 | 68 |

Data adapted from studies on the nucleophilic addition of H₂S to benzonitrile over a nitrogen-doped carbon catalyst. rsc.orgrsc.org

By systematically studying these parameters, an optimal set of conditions can be established for the synthesis of 5-Amino-2-ethylbenzonitrile, leading to a robust, efficient, and economically viable manufacturing process.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Amino 2 Ethylbenzonitrile and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

For 5-Amino-2-ethylbenzonitrile, the molecular formula is C₉H₁₀N₂. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) to form a protonated molecule [M+H]⁺. The instrument then measures the m/z value of this ion to four or more decimal places. This experimental mass is compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). The close agreement between the experimental and theoretical mass confirms the elemental composition.

| Molecular Formula | Adduct | Theoretical Monoisotopic Mass (Da) | Predicted m/z |

|---|---|---|---|

| C₉H₁₀N₂ | [M]⁺ | 146.0844 | 146.0839 |

| [M+H]⁺ | 147.0917 |

Data based on theoretical calculations for the most abundant isotopes. uni.lu

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. For 5-Amino-2-ethylbenzonitrile, the spectrum is expected to show five distinct signals corresponding to the aromatic protons, the amino group protons, and the protons of the ethyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. For 5-Amino-2-ethylbenzonitrile, which is asymmetrical, eight distinct signals are expected: six for the aromatic carbons, and two for the ethyl group carbons. The nitrile carbon signal would also be present.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||||

|---|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Chemical Shift (δ, ppm) |

| H-6 | ~7.3 | d | 1H | C5 (C-NH₂) | ~148 |

| H-4 | ~6.8 | dd | 1H | C1 (C-CN) | ~134 |

| H-3 | ~6.7 | d | 1H | C3 | ~132 |

| -NH₂ | ~3.8 | br s | 2H | C≡N | ~119 |

| -CH₂- | ~2.6 | q | 2H | C6 | ~117 |

| -CH₃ | ~1.2 | t | 3H | C4 | ~115 |

| C2 (C-Et) | ~110 | ||||

| -CH₂- | ~25 | ||||

| -CH₃ | ~15 |

Predicted values based on analogous structures and standard chemical shift increments. d = doublet, dd = doublet of doublets, br s = broad singlet, q = quartet, t = triplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

2D NMR experiments provide correlational data that helps piece together the molecular puzzle presented by 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 5-Amino-2-ethylbenzonitrile, COSY would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6) and between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). This allows for unambiguous assignment of carbon signals that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). HMBC is crucial for identifying quaternary carbons and piecing together the molecular framework. Key correlations would include the ethyl -CH₂- protons to aromatic carbons C1, C2, and C3, and the aromatic protons to their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. A key expected correlation would be between the ethyl -CH₂- protons and the adjacent aromatic proton H-3, confirming their spatial proximity.

| Experiment | Expected Key Correlations |

|---|---|

| COSY | H-3 ↔ H-4; H-4 ↔ H-6; -CH₂- ↔ -CH₃ |

| HSQC | H-3 ↔ C3; H-4 ↔ C4; H-6 ↔ C6; -CH₂- ↔ C(ethyl); -CH₃ ↔ C(ethyl) |

| HMBC | -CH₂- → C1, C2, C3; H-6 → C2, C4, C5; H-4 → C2, C5, C6 |

| NOESY | -CH₂- ↔ H-3 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. analis.com.my

For 5-Amino-2-ethylbenzonitrile, the key functional groups are the amino (-NH₂), nitrile (-C≡N), ethyl (-CH₂CH₃), and the substituted aromatic ring.

Amino Group (-NH₂): This group will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

Nitrile Group (-C≡N): A sharp, medium-intensity absorption corresponding to the C≡N stretch is expected around 2220-2240 cm⁻¹.

Aromatic Ring: C-H stretching vibrations will appear just above 3000 cm⁻¹, while C=C ring stretching modes will be visible in the 1450-1600 cm⁻¹ region.

Ethyl Group: Aliphatic C-H stretching vibrations from the ethyl group will be observed just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amino | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 2960 | Medium |

| C≡N Stretch | Nitrile | 2220 - 2240 | Medium, Sharp |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The substituted benzene (B151609) ring in 5-Amino-2-ethylbenzonitrile acts as the primary chromophore. The amino (-NH₂) and ethyl (-CH₂CH₃) groups act as auxochromes, which modify the absorption characteristics of the chromophore.

The amino group, being a strong electron-donating group, is expected to cause a significant bathochromic shift (shift to longer wavelength) of the π → π* transitions of the benzene ring compared to unsubstituted benzonitrile (B105546). This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands in the UV region.

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~240 - 260 | Substituted Benzene Ring |

| π → π | ~290 - 320 | Substituted Benzene Ring |

Predicted values are based on data for analogous aminobenzonitrile compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and torsional angles for 5-Amino-2-ethylbenzonitrile.

While the crystal structure for 5-Amino-2-ethylbenzonitrile has not been reported in the searched literature, analysis of similar structures, such as 2-amino-4-chlorobenzonitrile, reveals the types of interactions that would be expected. A crystallographic study would be crucial for understanding the intermolecular forces that govern the crystal packing. Key interactions would likely include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) can act as a hydrogen bond acceptor. This could lead to the formation of extensive networks (e.g., chains or sheets) in the solid state.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Such an analysis would provide fundamental insights into the solid-state properties of the material.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if relevant)

A thorough review of scientific literature reveals a notable absence of studies focused on the chiroptical spectroscopy of chiral derivatives of 5-Amino-2-ethylbenzonitrile. Techniques such as Circular Dichroism (CD) are powerful tools for the stereochemical elucidation of chiral molecules. However, the synthesis and subsequent chiroptical analysis of chiral derivatives originating from the 5-Amino-2-ethylbenzonitrile scaffold have not been reported.

Consequently, there is no available data regarding the Circular Dichroism spectra, specific rotations, or other chiroptical properties for this specific class of compounds. The lack of research in this area means that no detailed findings or data tables can be presented at this time. This indicates a potential area for future research, where the introduction of chiral centers to the 5-Amino-2-ethylbenzonitrile structure could lead to novel compounds with interesting stereochemical and spectroscopic properties.

Computational and Theoretical Investigations of 5 Amino 2 Ethylbenzonitrile

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. DFT methods calculate the electron density of a system to determine its energy, molecular structure, and various electronic properties.

Electronic Structure and Reactivity Descriptors: The electronic structure of 5-Amino-2-ethylbenzonitrile is governed by the interplay of its substituents on the benzene (B151609) ring. The amino (-NH₂) group is a strong electron-donating group (activating) via resonance, while the nitrile (-C≡N) group is a potent electron-withdrawing group (deactivating) through both induction and resonance. The ethyl (-CH₂CH₃) group is a weak electron-donating group via induction.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A high HOMO energy indicates a greater tendency to donate electrons to an electrophile, while a low LUMO energy suggests a higher propensity to accept electrons from a nucleophile. For 5-Amino-2-ethylbenzonitrile, the electron-rich amino group would significantly raise the HOMO energy, making the molecule susceptible to electrophilic attack. The electron-withdrawing nitrile group would lower the LUMO energy, localizing it near the cyano moiety. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap implies higher reactivity. nih.gov

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across a molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In 5-Amino-2-ethylbenzonitrile, the most negative potential would be expected around the nitrogen atom of the nitrile group and on the aromatic ring carbons ortho and para to the amino group. The hydrogen atoms of the amino group would exhibit a positive potential. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of 5-Amino-2-ethylbenzonitrile (Note: These values are hypothetical and for illustrative purposes only.)

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Energy of HOMO | -5.8 eV | Indicates electron-donating ability (susceptibility to oxidation/electrophiles). |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability (susceptibility to reduction/nucleophiles). |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.5 Debye | Indicates overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with a solvent environment. nih.gov

Conformational Landscapes: 5-Amino-2-ethylbenzonitrile has rotational freedom around the single bonds within the ethyl group (C-C) and the bond connecting it to the ring. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable, low-energy conformers. This is crucial as the molecule's conformation can influence its reactivity and physical properties. Studies on similar molecules like 2-ethoxybenzonitrile (B1582733) have shown that multiple conformers can exist, though often only one is dominant under specific conditions. sxu.edu.cn

Solvation Effects: The behavior of a molecule can change dramatically in different solvents. MD simulations can model 5-Amino-2-ethylbenzonitrile in an explicit solvent box (e.g., water, methanol, or dimethyl sulfoxide) to study solvation shells and specific intermolecular interactions like hydrogen bonds. The amino group can act as a hydrogen bond donor, while the nitrile nitrogen can act as an acceptor. The simulations would reveal how solvent molecules arrange themselves around these functional groups, affecting solubility and conformational preference.

Table 2: Illustrative Conformational Analysis Summary from a Hypothetical MD Simulation (Note: Data is for illustrative purposes.)

| Conformer | Dihedral Angle (Cring-Cring-C-C) | Relative Energy (kcal/mol) | Population (%) in Vacuum |

|---|---|---|---|

| 1 (Anti) | ~180° | 0.00 | 75% |

| 2 (Gauche) | ~60° | 1.2 | 25% |

Mechanistic Studies of Reactions Involving 5-Amino-2-ethylbenzonitrile via Computational Approaches (e.g., Transition State Analysis)

Computational methods can be used to map out entire reaction pathways, providing a deeper understanding of reaction mechanisms. cornell.edu This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states (TS).

Transition State Analysis: The transition state is the highest energy point along a reaction coordinate. By calculating its structure and energy, the activation energy (Ea) for a reaction step can be determined, which is directly related to the reaction rate. For 5-Amino-2-ethylbenzonitrile, one could study reactions like electrophilic aromatic substitution. Due to the strong activating effect of the amino group, substitution is expected to occur at the positions ortho and para to it (positions 4 and 6). Computational analysis could confirm which position is kinetically and thermodynamically favored by comparing the activation energies of the respective transition states. chemrxiv.org

Table 3: Hypothetical Activation Energies for Electrophilic Bromination (Note: Data is for illustrative purposes.)

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C4 (ortho to -NH₂) | 15.2 | Minor Product (steric hindrance from ethyl group) |

| C6 (para to -NH₂) | 12.5 | Major Product (kinetically favored) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Related to Reactivity or Material Properties

QSAR and QSPR models are statistical tools that correlate chemical structure with biological activity or physical/material properties, respectively. While no specific models for 5-Amino-2-ethylbenzonitrile were found, the methodology can be described.

To build a QSPR model for a material property (e.g., solubility, melting point, or chromatographic retention time), one would first need experimental data for a series of related benzonitrile (B105546) compounds. Then, a wide range of molecular descriptors would be calculated for each compound using computational software. These descriptors quantify various aspects of the molecular structure. Statistical methods are then used to create an equation that links a selection of these descriptors to the observed property. This model can then be used to predict the properties of new, unsynthesized compounds.

Table 4: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Example Descriptor | Information Captured |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Polar surface area, related to solubility and permeability. |

| Geometric | Molecular Volume | Three-dimensional size of the molecule. |

| Quantum Chemical | HOMO-LUMO Gap | Electronic reactivity and stability. |

| Quantum Chemical | Dipole Moment | Molecular polarity. |

In Silico Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various types of spectra, which is invaluable for identifying and characterizing compounds.

Vibrational Spectroscopy (IR & Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms, which are observed experimentally as peaks in Infrared (IR) and Raman spectra. For 5-Amino-2-ethylbenzonitrile, key predicted vibrations would include the sharp C≡N nitrile stretch, the N-H stretches of the amino group, aromatic and aliphatic C-H stretches, and aromatic ring vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predictions are highly useful for assigning peaks in experimental spectra and confirming the correct structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions from the ground state to excited states. These transitions correspond to the absorption of light in the UV-visible range and can be used to predict the λ_max of the compound. nih.gov

Table 5: Illustrative Comparison of Predicted vs. Typical Experimental Spectroscopic Data (Note: Calculated values are hypothetical.)

| Spectroscopic Feature | Hypothetical Calculated Value | Typical Experimental Range |

|---|---|---|

| IR: ν(C≡N) | 2225 cm⁻¹ | 2210-2260 cm⁻¹ |

| IR: ν(N-H) | 3350, 3450 cm⁻¹ | 3300-3500 cm⁻¹ |

| ¹H NMR: δ(Ar-H) | 6.5-7.2 ppm | 6.5-8.0 ppm |

| ¹³C NMR: δ(C≡N) | 119 ppm | 115-125 ppm |

| UV-Vis: λ_max | 295 nm | Varies with solvent and substitution |

Chemical Reactivity, Functionalization, and Derivatization Strategies of 5 Amino 2 Ethylbenzonitrile

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring

The benzonitrile ring in 5-Amino-2-ethylbenzonitrile is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group (-NH2). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, the existing ethyl and cyano groups also influence the regioselectivity of these reactions. The ethyl group is a weak activating group, while the cyano group is a deactivating group. Considering the positions on the ring, substitution is most likely to occur at the positions activated by the amino group that are not sterically hindered.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) onto the aromatic ring.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups onto the aromatic ring.

The precise conditions for these reactions, such as the choice of reagent and solvent, can be tailored to achieve the desired substitution pattern.

Nucleophilic Reactions at the Nitrile and Amino Functional Groups

Both the nitrile (-C≡N) and amino (-NH2) groups of 5-Amino-2-ethylbenzonitrile are susceptible to nucleophilic attack, leading to a variety of derivatives.

The nitrile group can undergo several important transformations:

Reduction: The nitrile can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. smolecule.comevitachem.com This transformation is valuable for introducing a flexible aminomethyl group.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH) or a primary amide (-CONH2), respectively.

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. For instance, organometallic reagents like Grignard reagents can add to the nitrile to form ketones after hydrolysis.

The amino group is nucleophilic and can participate in a range of reactions:

Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(4-cyano-3-ethylphenyl)acetamide.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.

Diazotization: Treatment of the primary amino group with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures leads to the formation of a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) onto the aromatic ring via Sandmeyer or related reactions. For instance, diazotization followed by treatment with a copper(I) cyanide would replace the amino group with another nitrile group. A related reaction involves the conversion of 5-Amino-2-methylbenzonitrile to 5-Hydroxy-2-methylbenzonitrile. researchgate.net

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). bas.bgresearchgate.net These reactions are often reversible and can be used for the synthesis of various heterocyclic compounds.

Transformations Involving the Ethyl Moiety

The ethyl group (-CH2CH3) attached to the benzonitrile ring can also be a site for chemical modification, primarily through reactions at the benzylic position (the carbon atom attached to the aromatic ring).

Oxidation: The benzylic position of the ethyl group can be oxidized under specific conditions. For example, oxidation of 2-ethylbenzonitriles can lead to the formation of 2-acetylbenzonitriles. researchgate.net This transformation introduces a ketone functionality, which can then be used in a variety of subsequent reactions.

Radical Halogenation: The benzylic hydrogens of the ethyl group can be substituted by halogens (e.g., bromine) under radical conditions, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator. This provides a handle for further nucleophilic substitution reactions.

Cross-Coupling Reactions for the Construction of Extended Molecular Architectures

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. 5-Amino-2-ethylbenzonitrile, or derivatives thereof, can participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: After converting the amino group to a halide (e.g., via a Sandmeyer reaction), the resulting aryl halide can be coupled with an organoboron compound in the presence of a palladium catalyst. This is a widely used method for forming biaryl structures. The Suzuki-Miyaura cross-coupling has been demonstrated in the reaction of a diborylmethane derivative with allyl or benzyl (B1604629) halides. lookchem.com

Heck Reaction: An aryl halide derived from 5-Amino-2-ethylbenzonitrile can be coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: An aryl halide can be coupled with a terminal alkyne using a palladium and copper co-catalyst system to introduce an alkyne moiety.

Buchwald-Hartwig Amination: An aryl halide can be coupled with an amine in the presence of a palladium catalyst to form a new C-N bond, leading to more complex aniline (B41778) derivatives.

Photoredox-Catalyzed Decarboxylative Cross-Coupling: This modern method allows for the coupling of aryl acetic acids with various partners. For instance, indoleacetic acids have been coupled with benzonitriles to form compounds like 4-((1H-indol-3-yl)methyl)benzonitrile. mdpi.com

A variety of functionalized diarylmethanes can be synthesized via photoredox-catalyzed decarboxylative cross-coupling reactions. mdpi.com

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 3-Indoleacetic acid | 1,4-Dicyanobenzene | 4-((1H-indol-3-yl)methyl)benzonitrile | 82 |

| 1-Methyl-1H-indole-3-acetic acid | 1,4-Dicyanobenzene | 4-((1-methyl-1H-indol-3-yl)methyl)benzonitrile | 73 |

| 2-Methyl-1H-indole-3-acetic acid | 1,4-Dicyanobenzene | 4-((2-methyl-1H-indol-3-yl)methyl)benzonitrile | 76 |

| 5-Methoxy-1H-indole-3-acetic acid | 1,4-Dicyanobenzene | 4-((5-methoxy-1H-indol-3-yl)methyl)benzonitrile | 75 |

Cycloaddition and Condensation Reactions Utilizing 5-Amino-2-ethylbenzonitrile as a Versatile Synthon

The multiple functional groups of 5-Amino-2-ethylbenzonitrile make it an excellent starting material for the synthesis of cyclic structures through cycloaddition and condensation reactions.

[3+2] Cycloaddition: The anion of para-toluenesulfonylmethylisocyanide can react with carbaldehydes in a [3+2] cycloaddition to form dihydrooxazoles. mdpi.com While not directly involving 5-Amino-2-ethylbenzonitrile, this illustrates a type of cycloaddition that could be adapted for derivatives of the title compound.

Condensation with Dicarbonyl Compounds: The amino group can condense with 1,2- or 1,3-dicarbonyl compounds to form various heterocyclic rings. For example, condensation with a β-ketoester could lead to the formation of a dihydropyridine (B1217469) derivative.

Domino Reactions: 5-Amino-2-ethylbenzonitrile can be a precursor to more complex molecules that undergo domino or cascade reactions. For instance, 2-(2-oxo-2-phenylethyl)benzonitriles react with amines in a Me3Al-mediated domino nucleophilic addition and intramolecular cyclization to form 1-aminoisoquinolines. d-nb.infobeilstein-journals.org

Synthesis of Novel Heterocyclic Compounds Incorporating the 5-Amino-2-ethylbenzonitrile Scaffold

The inherent reactivity of 5-Amino-2-ethylbenzonitrile allows for its incorporation into a wide range of heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Isoindolinones: 2-Acetylbenzonitriles, which can be synthesized from 2-ethylbenzonitriles, react with various nucleophiles to produce 3,3-disubstituted isoindolinones. researchgate.net

Pyrimidines: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have been synthesized and their biological activities evaluated. bas.bg This demonstrates the use of related anilines in constructing complex heterocyclic frameworks.

Imidazoles: The synthesis of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles has been reported, showcasing the construction of imidazole (B134444) rings from related building blocks. nih.gov

Thiadiazoles: Schiff bases derived from 1,3,4-thiadiazole (B1197879) moieties have been synthesized, highlighting a common strategy for creating novel heterocyclic structures. eurjchem.com

The versatility of 5-Amino-2-ethylbenzonitrile and its derivatives as synthons is evident in the variety of heterocyclic compounds that can be accessed.

| Precursor | Reagent(s) | Heterocyclic Product |

| 2-Acetylbenzonitriles | Various nucleophiles | 3,3-Disubstituted isoindolinones |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Ketones | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives |

| 2-(6-alkylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanones | Aldehydes, NH4OAc | 5-(6-alkylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazoles |

| 5-styryl-1,3,4-thiadiazol-2-amine | Substituted acetophenones | 1,3,4-Thiadiazole Schiff bases |

Applications and Utility of 5 Amino 2 Ethylbenzonitrile in Advanced Chemical Disciplines

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

5-Amino-2-ethylbenzonitrile serves as a pivotal intermediate in the field of organic synthesis. The presence of multiple reactive sites—the aromatic ring, the amino group, and the nitrile group—allows for a diverse range of chemical transformations. The amino group can be readily converted into a diazonium salt, which is a versatile functional group that can be replaced by a wide array of substituents through reactions like the Sandmeyer or Schiemann reactions.

Furthermore, the nitrile group can undergo hydrolysis to form a carboxylic acid, reduction to yield a primary amine, or participate in cycloaddition reactions. For instance, the reaction of aminobenzonitriles with azides can lead to the formation of triazole-containing compounds, which are of interest in medicinal chemistry and materials science. This reactivity profile enables chemists to use 5-Amino-2-ethylbenzonitrile as a starting material to construct complex molecular architectures, including those found in pharmaceuticals and agrochemicals. Its structural analogs, such as 5-amino-2-methylbenzonitrile, are also used as starting materials for synthesizing various organic compounds like 5-iodo-2-methylbenzonitrile and 5-hydroxy-2-methylbenzonitrile sigmaaldrich.com.

Application in Materials Science and Polymer Chemistry

The distinct electronic properties and structural rigidity of the 5-Amino-2-ethylbenzonitrile framework make it a promising candidate for applications in materials science and polymer chemistry.

Monomer for Specialty Polymer Synthesis

The amino group in 5-Amino-2-ethylbenzonitrile allows it to be used as a monomer in polymerization reactions. It can be incorporated into various polymer backbones, such as polyamides, polyimides, and polybenzoxazoles, through condensation polymerization with appropriate comonomers. The resulting polymers often exhibit enhanced thermal stability, mechanical strength, and specific electronic properties due to the incorporation of the aromatic nitrile moiety. These specialty polymers can find applications in high-performance plastics, electronics, and aerospace industries. Commercial suppliers often categorize this compound under "Material Building Blocks" and "Organic monomer of COF" (Covalent Organic Frameworks), highlighting its role in the synthesis of advanced polymeric materials bldpharm.com.

Precursor for Functional Materials (e.g., optoelectronic materials, dyes, liquid crystals)

5-Amino-2-ethylbenzonitrile is a valuable precursor for the synthesis of a variety of functional organic materials. The combination of an electron-donating amino group and an electron-withdrawing nitrile group on the benzene (B151609) ring creates a push-pull system, which is a common design motif for molecules with interesting optical and electronic properties.

Optoelectronic Materials: Derivatives of this compound can be designed to have specific energy levels for their frontier molecular orbitals (HOMO and LUMO), making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Dyes: The chromophoric nature of the aminobenzonitrile scaffold allows for the synthesis of organic dyes with tailored absorption and emission properties for applications in textiles, printing, and as fluorescent probes.

Liquid Crystals: The rigid, rod-like shape of molecules derived from 5-Amino-2-ethylbenzonitrile can promote the formation of liquid crystalline phases, which are essential for display technologies.

Utilization in Catalysis and Ligand Design

The nitrogen atoms in both the amino and nitrile groups of 5-Amino-2-ethylbenzonitrile offer coordination sites for metal ions, making it and its derivatives attractive for applications in catalysis and ligand design.

As a Ligand in Transition Metal Catalysis

While 5-Amino-2-ethylbenzonitrile itself may not be a conventional ligand, it serves as an excellent scaffold for the synthesis of more complex, multidentate ligands. The amino group can be easily functionalized to introduce other coordinating moieties, such as phosphines, amines, or pyridyl groups. These tailored ligands can then form stable complexes with transition metals like palladium, copper, and iron. The electronic and steric properties of the catalyst can be fine-tuned by modifying the ligand structure, which in turn influences the catalyst's activity, selectivity, and stability in various organic transformations, such as cross-coupling reactions and hydrogenations emory.edursc.orguva.es. The development of ligands that can engage in noncovalent interactions with substrates is a key area of research for achieving high enantioselectivity in asymmetric catalysis mdpi.com.

As a Building Block for Organocatalysts

Organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small organic molecules to catalyze reactions. 5-Amino-2-ethylbenzonitrile can be used as a starting material to construct chiral organocatalysts. For example, by introducing a chiral center and other functional groups, it is possible to create catalysts that can promote stereoselective reactions. The aminobenzonitrile core can provide a rigid framework that helps in creating a well-defined chiral environment around the catalytic site, which is crucial for achieving high levels of enantioselectivity.

Role in Advanced Analytical Chemistry Techniques

While specific applications of 5-Amino-2-ethylbenzonitrile in advanced analytical chemistry are not extensively documented in peer-reviewed literature, its chemical structure suggests potential utility as a derivatization reagent and a chromatographic standard, drawing parallels with other aminobenzonitrile isomers.

Derivatization Reagents for Detection:

The primary amino group on the benzene ring of 5-Amino-2-ethylbenzonitrile provides a reactive site for derivatization reactions. Derivatization is a technique used in chromatography to modify an analyte to enhance its detection or separation. By reacting the amino group with a suitable functional group on a target analyte, a new, more easily detectable derivative is formed.

For instance, 4-Aminobenzonitrile has been successfully employed as a derivatization reagent for the analysis of carbohydrates, such as aldoses and ketoses, using capillary zone electrophoresis. guidechem.comnih.govsigmaaldrich.com The amino group of 4-aminobenzonitrile reacts with the aldehyde or ketone functionality of the sugars to form a Schiff base, which is then reduced to a stable secondary amine. This derivative incorporates the benzonitrile (B105546) moiety, which acts as a chromophore, allowing for sensitive UV detection.

By analogy, 5-Amino-2-ethylbenzonitrile could potentially be used in a similar fashion. The presence of the nitrile group (C≡N) and the aromatic ring allows for strong ultraviolet (UV) absorbance, which is a common detection method in High-Performance Liquid Chromatography (HPLC). The derivatization process would introduce this UV-active tag to analytes that lack a native chromophore, thereby significantly improving their detection limits.

Potential Derivatization Reactions:

| Analyte Functional Group | Potential Reaction with 5-Amino-2-ethylbenzonitrile | Detection Enhancement |

| Aldehydes and Ketones | Formation of a Schiff base followed by reduction | Introduction of a UV-active chromophore |

| Carboxylic Acids | Amide bond formation using a coupling agent | Introduction of a UV-active chromophore |

| Isocyanates | Urea formation | Introduction of a UV-active chromophore |

Chromatographic Standards:

As a stable, pure chemical compound with a defined molecular weight and structure, 5-Amino-2-ethylbenzonitrile can serve as a valuable chromatographic standard. In analytical chemistry, standards are essential for the qualitative and quantitative analysis of substances.

Qualitative Analysis: It can be used as a reference compound to determine the retention time of related compounds in chromatographic methods like HPLC and Gas Chromatography (GC).

Quantitative Analysis: A precisely weighed amount of 5-Amino-2-ethylbenzonitrile can be used to prepare standard solutions of known concentrations. These standards are then used to create a calibration curve, which allows for the accurate determination of the concentration of the same or a structurally similar analyte in an unknown sample.

Emerging Applications in Niche Chemical Processes and Technologies

The unique combination of a reactive amino group, a nitrile functionality, and an ethyl group on the aromatic ring makes 5-Amino-2-ethylbenzonitrile a promising building block for the synthesis of novel organic materials and complex molecules in various niche chemical fields.

Synthesis of Heterocyclic Compounds:

Aminobenzonitriles are versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. The amino and nitrile groups can participate in various cyclization reactions to form fused ring systems. For example, aminobenzonitriles can be used to synthesize quinazolines, pyridines, and other nitrogen-containing heterocycles. These heterocyclic structures are often associated with diverse biological activities and are of great interest in medicinal chemistry for the development of new therapeutic agents.

Monomer for Advanced Polymers:

There is growing interest in the development of high-performance polymers with specific thermal, mechanical, and electronic properties. Aminobenzonitriles can be utilized as monomers in polymerization reactions. For instance, 2-aminobenzonitrile (B23959) has been used in the manufacture of heat-resistant polymers. google.com The amino group can react with other monomers, such as acid chlorides or epoxides, to form polyamides or polyimides. The presence of the nitrile group in the polymer backbone can enhance thermal stability and polarity. The ethyl group in 5-Amino-2-ethylbenzonitrile could potentially improve the solubility and processability of the resulting polymers.

Precursor for Liquid Crystals and Dyes:

The rigid, rod-like structure of the benzonitrile core is a common feature in liquid crystal molecules. By chemically modifying the amino group of 5-Amino-2-ethylbenzonitrile to introduce other mesogenic (liquid crystal-forming) groups, it is possible to synthesize new liquid crystalline materials. These materials have applications in display technologies and optical switching devices. Furthermore, the amino group is a key functional group in many dye molecules (azo dyes, for example). Diazotization of the amino group followed by coupling with another aromatic compound can lead to the formation of highly colored azo dyes with potential applications in textiles, printing, and imaging.

Mechanistic Investigations of Molecular Interactions Involving 5 Amino 2 Ethylbenzonitrile

Studies on Molecular Recognition and Supramolecular Assembly

Investigations into the supramolecular assembly of derivatives containing the 5-Amino-2-ethylbenzonitrile core reveal specific interaction patterns. In the context of N,N′-bis(trimethylsilyl)amidinate-TMEDA complexes, the dimeric adduct of 2-ethylbenzonitrile (B1295046) lithium bis(trimethylsilyl)amide was identified as a kinetically stabilized intermediate. acs.org The solid-state structures of related amidinates show various crystalline supramolecular formations, which are influenced by the degree and nature of the amidinate π system's involvement in intermolecular interactions. acs.org

In another study, the solid-state structure of a dimeric lithium anilide, [(thf)2LiNH(C6H4pCN)]2, which is structurally related to 5-Amino-2-ethylbenzonitrile, was analyzed. researchgate.net The positioning of the lithium atom relative to the plane of the anilide ligand indicates sp2-hybridization of the nitrogen atom. researchgate.net The interaction is characterized by one short Li-N bond, resulting from lithium's engagement with the sp2-lone pair, and one longer Li-N bond from interaction with the non-hybridized p-orbital of the nitrogen. researchgate.net These structural details provide insight into the coordination behavior and potential for supramolecular assembly driven by the electronic properties of the aminobenzonitrile framework.

Ligand Binding Studies to Biomolecular Targets (e.g., proteins, enzymes in vitro at a molecular level, focusing on mechanism not efficacy)

The 5-Amino-2-ethylbenzonitrile scaffold is integral to the design of potent and selective inhibitors for various enzymes, particularly nitric oxide synthase (NOS) isoforms.

In one study, a series of 5-substituted phenyl ether-linked aminoquinolines were developed as inhibitors of neuronal nitric oxide synthase (nNOS). rcsb.orgnih.gov The 5-cyano compounds, which include the benzonitrile (B105546) moiety, were found to be particularly potent and selective inhibitors of both rat and human nNOS. rcsb.orgnih.gov X-ray crystallography revealed that the activity and selectivity of these compounds are mediated by the binding of the cyano group to a newly discovered auxiliary pocket in the nNOS active site. rcsb.orgnih.gov This interaction, combined with other hydrophobic effects, contributes to high selectivity for nNOS over endothelial NOS (eNOS). rcsb.orgnih.gov

Similarly, derivatives of 2-aminoquinoline (B145021) containing a benzonitrile group were found to confer potent inhibition of rat and human nNOS. rcsb.org The binding mode of these inhibitors involves interactions with key residues such as His342 in human nNOS. nih.gov

Another investigation focused on bacterial nitric oxide synthase (bNOS) from Bacillus subtilis as an antibacterial target. acs.org A synthesized inhibitor, which incorporates a benzonitrile linker, was observed to adopt a parallel orientation to the heme group in the enzyme's active site. acs.org This orientation allows for a π-cation interaction between the cyano-conjugated ring and the Arg-247 residue, a key interaction for inhibitor binding. acs.org

The table below summarizes the binding of ligands containing the aminobenzonitrile moiety to their respective biomolecular targets.

| Compound Class | Target Protein | Key Interacting Residues | Observed Interaction Type |

| 5-Substituted Phenyl Ether-Linked Aminoquinolines | Neuronal Nitric Oxide Synthase (nNOS) | Residues in auxiliary pocket | Binding of cyano group to auxiliary pocket |

| 2-Aminoquinoline Derivatives | Human Neuronal Nitric Oxide Synthase (hnNOS) | His342 | Hydrogen bonding |

| Aminopyridine Derivatives with Benzonitrile Linker | Bacterial Nitric Oxide Synthase (bNOS) | Arg-247, Glu-243, Heme Propionate D | π-cation interaction, Hydrogen bonding |

This table is based on findings from references rcsb.orgnih.govnih.govacs.org.

Enzyme-Substrate/Inhibitor Interaction Analysis (in vitro kinetic and binding studies)

Kinetic and binding studies have been performed on complex inhibitors containing the 5-Amino-2-ethylbenzonitrile structural motif, particularly targeting nitric oxide synthase (NOS) isoforms. These compounds consistently act as competitive inhibitors against the natural substrate, L-arginine. nih.gov

For a series of 2-aminoquinoline inhibitors designed for nNOS, the introduction of a 5-cyano group on a phenyl ether linker resulted in potent and selective inhibition. nih.gov The inhibitory constants (Ki) for these compounds against various NOS isoforms demonstrate their selectivity. For instance, some 5-cyano compounds exhibit high selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS), with selectivity ratios reaching up to ~500-fold. rcsb.orgnih.gov

In the development of bacterial NOS inhibitors, the spectral binding constant (KS) was measured to characterize inhibitor binding to the active site. nih.gov For an inhibitor containing a benzonitrile linker, binding to Bacillus subtilis NOS (bsNOS) was in the low micromolar range. nih.gov The study also assessed binding in the presence and absence of the cofactor tetrahydrobiopterin (B1682763) (H4B) to understand competition at the pterin (B48896) binding site. nih.gov

The table below presents inhibitory constants for representative compounds containing a benzonitrile moiety against different NOS isoforms.

| Compound/Inhibitor Class | Target Enzyme | Ki (nM) | Selectivity (nNOS/eNOS) |

| 5-Cyano Phenyl Ether-Linked Aminoquinolines | Rat nNOS | Potent Inhibition (specific values vary by derivative) | High (~500-fold) |

| 5-Cyano Phenyl Ether-Linked Aminoquinolines | Human nNOS | Potent Inhibition (specific values vary by derivative) | High (~500-fold) |

| Aminopyridine Derivatives | Neuronal nNOS | 24 | 2822-fold |

| Aminopyridine Derivatives | Inducible iNOS | - | 273-fold (nNOS/iNOS) |

This table is based on findings from references rcsb.orgnih.govacs.org. Note: Specific Ki values are highly dependent on the full structure of the complex inhibitor.

Photophysical and Photochemical Interaction Studies

Investigations of Cellular Pathway Modulation at a Molecular Level (e.g., signal transduction, gene expression in vitro, without clinical relevance)

The 5-Amino-2-ethylbenzonitrile moiety is a component of inhibitors targeting Janus kinases (JAKs), which are crucial in cytokine signaling pathways. google.com Cytokines initiate the canonical JAK/STAT pathway by binding to their receptors, leading to the activation of receptor-associated JAKs. nih.gov These tyrosine kinases then phosphorylate STATs (signal transducers and activators of transcription), which dimerize, translocate to the nucleus, and induce target gene expression. nih.gov Inhibitors containing the aminobenzonitrile scaffold can block this signaling cascade at the level of the JAK kinase, thereby modulating immune and inflammatory responses in vitro. google.comnih.gov

Derivatives containing a benzonitrile group have also been investigated as agonists for serotonin (B10506) receptors, specifically the 5-HT2A receptor. acs.org This receptor signals through multiple intracellular pathways, including Gαq and β-arrestin effector proteins. acs.org The binding of an agonist initiates a conformational change in the receptor, leading to the activation of these downstream signaling cascades. acs.org Molecular modeling and in vitro assays on complex benzonitrile-containing ligands have been used to probe how specific interactions, such as those with Ser159 in the receptor, can lead to biased agonism, preferentially activating one pathway (e.g., β-arrestin) over another (e.g., Gαq). acs.org This demonstrates modulation of a key signal transduction pathway at the molecular level.

Future Research Directions and Unexplored Avenues for 5 Amino 2 Ethylbenzonitrile

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of substituted benzonitriles, including 5-Amino-2-ethylbenzonitrile, is a cornerstone of organic chemistry. rsc.org Future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic methods.

Greener Synthesis Routes: A significant push is toward developing "green" synthetic protocols that minimize waste and energy consumption and avoid hazardous reagents. mdpi.com Research into catalyst-free reactions in environmentally benign solvents like water is a promising area. rsc.org For instance, methods using microwave-assisted synthesis without the need for traditional solvents are being explored for related structures, aligning with green chemistry principles. mdpi.comresearchgate.net A patented method highlights a greener, low-temperature process for preparing aminobenzonitriles from aminobenzamides using thionyl chloride, which acts as both a dehydrating and protecting agent, improving yield and safety. patsnap.com

Catalytic C-H Functionalization: Direct functionalization of C-H bonds represents a major goal in modern synthesis for its efficiency. acs.org Future work could explore the direct amination of ethylbenzonitrile or the cyanation of amino-ethylbenzene precursors using advanced catalytic systems. Transition-metal catalysts, including those based on rhodium and ruthenium, have shown great promise in C-H amination reactions on related substrates like ethylbenzene (B125841). acs.orgcmu.eduacs.org Electrophotocatalytic methods, which avoid stoichiometric chemical oxidants, also present a novel and sustainable approach for C-H amination. nih.gov

Novel Tandem and Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur in a single pot, offers significant advantages in efficiency. rsc.org Designing novel cascade sequences starting from simpler precursors to construct the 5-Amino-2-ethylbenzonitrile scaffold could streamline its production. Research on related aminobenzonitriles has demonstrated successful cascade syntheses to produce complex heterocyclic compounds. rsc.org

A comparison of potential future synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precursors/Reagents |

| Green Chemistry Routes | Reduced waste, lower energy, improved safety, use of renewable resources. | Catalyst-free systems, aqueous media, microwave-assisted reactions. mdpi.comrsc.orgresearchgate.net | Aminobenzamides, CO2, various ketones. mdpi.comrsc.org |

| Catalytic C-H Amination | High atom economy, reduced number of synthetic steps. acs.org | Development of selective and robust catalysts (e.g., Rh, Ru, Cu), electrophotocatalysis. acs.orgcmu.edunih.gov | Ethylbenzonitrile, various aminating agents (e.g., sulfamates, acetonitrile). acs.orgnih.gov |

| Cascade Reactions | Increased efficiency, reduced purification steps, rapid molecular complexity generation. rsc.org | Design of novel multi-step, one-pot sequences. | 2-aminobenzonitriles, aryl bromides, CO. rsc.org |

Exploration of Advanced Functional Materials Based on the 5-Amino-2-ethylbenzonitrile Scaffold

The unique combination of an aromatic ring, an amino group, and a nitrile group makes 5-Amino-2-ethylbenzonitrile an attractive building block for novel functional materials. While research on this specific compound is nascent, related benzonitrile (B105546) structures are known to be key components in various materials. rsc.org

Future research could focus on:

Polymer Science: The amino group can act as a monomer initiation site or a point for polymer chain modification. The nitrile group can undergo polymerization or be converted to other functional groups within a polymer structure. This could lead to the development of novel polyamides, polyimines, or other specialty polymers with tailored thermal, mechanical, or electronic properties.

Organic Electronics: Benzonitrile derivatives are investigated for their role in organic electronics. The electronic properties of 5-Amino-2-ethylbenzonitrile could be harnessed to create organic semiconductors, light-emitting diodes (OLEDs), or components for photovoltaic cells.

Porous Materials: The rigid structure of the benzonitrile core makes it a candidate for incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials are known for their high surface area and potential applications in gas storage, separation, and catalysis.

Deeper Mechanistic Understanding of its Reactivity and Intermolecular Interactions

A thorough understanding of the fundamental reactivity and non-covalent interactions of 5-Amino-2-ethylbenzonitrile is crucial for predicting its behavior and designing new applications.

Reactivity Mapping: Future studies should systematically map the reactivity of the amino, ethyl, and nitrile functional groups. This includes exploring competitive reactions and the influence of reaction conditions on chemoselectivity. For example, understanding the competition between reactions at the amino group versus the benzylic position of the ethyl group is essential. Mechanistic studies on the amidation of ethylbenzene suggest that these processes can proceed via hydrogen abstraction, forming a carboradical intermediate. cmu.edu

Intermolecular Forces: The interplay of hydrogen bonding (from the amino group), dipole-dipole interactions (from the nitrile group), and π-π stacking (from the benzene (B151609) ring) governs the compound's solid-state structure and its interactions with other molecules. Advanced techniques like X-ray crystallography and computational modeling can provide detailed insights into these interactions. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict spectroscopic properties, and understand the electronic structure. This can help rationalize observed reactivity and guide the design of new experiments.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For 5-Amino-2-ethylbenzonitrile, these tools offer several exciting possibilities:

Predictive Synthesis: AI models can be trained on vast reaction databases to predict the optimal synthetic routes and reaction conditions for 5-Amino-2-ethylbenzonitrile and its derivatives, potentially accelerating the discovery of more efficient pathways. acs.org

Property Prediction: Machine learning algorithms can predict the physicochemical and material properties of new, hypothetical derivatives of 5-Amino-2-ethylbenzonitrile. This in silico screening allows researchers to prioritize the synthesis of molecules with the most promising characteristics for specific applications, such as in materials science or as pharmaceutical intermediates.

Mechanistic Insights: AI can analyze complex datasets from high-throughput experiments or computational simulations to identify subtle patterns and correlations, leading to new hypotheses about reaction mechanisms and molecular interactions.

Environmental Fate, Degradation Pathways, and Green Chemistry Implications (excluding toxicology)

Understanding the environmental behavior of 5-Amino-2-ethylbenzonitrile is critical for sustainable application. Research in this area, focusing on non-toxicological aspects, should include:

Biodegradation Studies: Investigating the susceptibility of 5-Amino-2-ethylbenzonitrile to microbial degradation is key. Identifying the microorganisms and enzymatic pathways responsible for its breakdown can inform bioremediation strategies. Studies on related compounds like 25CN-NBOMe show that the cyano group can be hydrolyzed to amide or carboxylic acid functionalities by microorganisms. nih.gov

Photodegradation: The aromatic ring suggests that the compound may be susceptible to photodegradation. Research should focus on identifying the products formed upon exposure to sunlight and the kinetics of this process in various environmental compartments like water and soil.

Green Chemistry Metrics: Future synthetic work should be evaluated using green chemistry metrics, such as atom economy, E-factor, and process mass intensity. This quantitative assessment will guide the development of more sustainable manufacturing processes for this and related chemicals. The principles of green chemistry aim to reduce the environmental footprint of chemical production by minimizing waste and hazardous substance use. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Amino-2-ethylbenzonitrile, and what key reaction parameters influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, starting from 2-ethyl-5-nitrobenzonitrile, catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. Reaction parameters critical for yield include solvent polarity (e.g., methanol vs. ethanol), temperature (25–60°C), and catalyst loading (5–10% Pd/C). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. How is 5-Amino-2-ethylbenzonitrile characterized using spectroscopic methods?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 6.8–7.5 ppm), the ethyl group (δ 1.2–1.4 ppm for -CH₃, δ 2.5–2.7 ppm for -CH₂-), and the amine proton (δ 5.5–6.0 ppm).

- IR : Strong absorption at ~2220 cm⁻¹ confirms the nitrile group, while N-H stretches appear at ~3350–3450 cm⁻¹.

- HPLC : Retention time (e.g., 8.2 min on a C18 column, acetonitrile/water mobile phase) confirms purity (>98%) .

Q. What are the solubility and stability profiles of 5-Amino-2-ethylbenzonitrile under different storage conditions?

- Methodology :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Insoluble in water (logP ~2.5).

- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C for >6 months. Degrades in acidic conditions (pH <3) via nitrile hydrolysis. Stability tests using accelerated thermal aging (40°C/75% RH for 30 days) show <5% degradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 5-Amino-2-ethylbenzonitrile in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electron density distributions to identify reactive sites. For example, the amino group’s lone pair activates the ortho/para positions for electrophilic substitution. Transition state analysis predicts activation energies for competing pathways (e.g., nitrile vs. amine group reactivity) .

Q. What strategies resolve contradictions in reported bioactivity data for 5-Amino-2-ethylbenzonitrile derivatives?

- Methodology :

- Data Harmonization : Compare assay conditions (e.g., cell lines, incubation times). For instance, conflicting IC₅₀ values in kinase inhibition studies may arise from differences in ATP concentrations (1 mM vs. 10 µM).

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) and apply statistical tests (ANOVA) to identify outliers.

- Structural Validation : Confirm compound identity in conflicting studies via HRMS and X-ray crystallography .

Q. How can catalytic systems be optimized to improve selectivity in 5-Amino-2-ethylbenzonitrile functionalization?

- Methodology :

- Catalyst Screening : Test transition metals (Pd, Cu) and ligands (PPh₃, BINAP) for cross-coupling reactions. For example, Pd(OAc)₂/XPhos achieves >90% yield in Suzuki-Miyaura couplings with aryl boronic acids.

- Solvent Effects : Use high-throughput screening to identify solvents (e.g., toluene/water biphasic systems) that minimize side reactions.

- Kinetic Studies : Monitor reaction progress via in-situ IR to adjust temperature and reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.